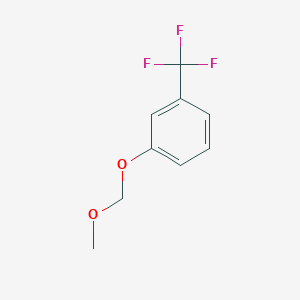

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAJDXRDOOVXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456185 | |

| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-79-0 | |

| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Preparation of MOM-Protected 3-(Trifluoromethyl)phenol

Executive Summary

This guide details the synthesis of 1-(methoxymethoxy)-3-(trifluoromethyl)benzene (MOM-protected 3-CF3-phenol). The methoxymethyl (MOM) ether is a critical protecting group in medicinal chemistry due to its robustness against basic nucleophiles, organometallics (e.g., n-BuLi, Grignards), and oxidizing agents, while remaining orthogonally cleavable under mild acidic conditions.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the meta position renders the starting phenol more acidic (pKa ~8.7) than unsubstituted phenol (pKa ~10). While this facilitates deprotonation, it concomitantly reduces the nucleophilicity of the resulting phenoxide. Consequently, the choice of base and solvent is critical to drive the

Strategic Analysis & Chemical Logic

Substrate Electronics

The -CF3 group exerts a strong inductive electron-withdrawing effect (-I).

-

Impact on Deprotonation: The O-H bond is weakened; thermodynamic deprotonation is faster than with electron-rich phenols (e.g., p-methoxyphenol).

-

Impact on Alkylation: The resulting phenoxide oxygen holds electron density tighter, making it a "harder" and slightly sluggish nucleophile compared to electron-rich variants.

-

Optimization: While weak bases (e.g.,

/Acetone) may work, using DIPEA (Hünig's Base) in non-polar solvents or NaH in polar aprotic solvents ensures the equilibrium favors the reactive phenoxide species.

Reagent Safety (The MOMCl Protocol)

CRITICAL SAFETY NOTICE: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen.[1] It is highly volatile and hydrolyzes rapidly to form HCl and formaldehyde.

-

Engineering Controls: All operations must occur in a certified chemical fume hood.

-

Quenching: Excess MOMCl must be destroyed in situ using aqueous ammonia or methanol before any equipment leaves the hood.

Experimental Protocols

Method A: The Standard DIPEA Route (Recommended for <10g Scale)

Best for operational simplicity and mild conditions.

Reagents:

-

3-(Trifluoromethyl)phenol (1.0 equiv)

-

MOMCl (1.5 equiv)[2]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM) [Anhydrous] (0.2 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add 3-(trifluoromethyl)phenol and anhydrous DCM. -

Base Addition: Cool to 0°C. Add DIPEA via syringe. Stir for 10 minutes.

-

Reagent Addition: Add MOMCl dropwise over 15 minutes at 0°C. ( Note: Fuming may occur).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). Product (

) is less polar than starting material ( -

Quench: Cool to 0°C. Add saturated aqueous

(destroys excess MOMCl). -

Workup: Extract with DCM (x3). Wash combined organics with 1M NaOH (removes unreacted phenol), water, and brine. Dry over

. -

Purification: Concentrate in vacuo. If purity <95%, purify via silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).

Method B: The Sodium Hydride Route (High Throughput/Difficult Substrates)

Best for maximizing yield if Method A is sluggish due to the electron-deficient ring.

Reagents:

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

THF or DMF [Anhydrous]

-

MOMCl (1.2 equiv)

Step-by-Step Workflow:

-

Deprotonation: Suspend washed NaH in anhydrous THF at 0°C. Add 3-(trifluoromethyl)phenol dropwise (Caution:

gas evolution). -

Anion Formation: Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/homogeneous.

-

Alkylation: Add MOMCl dropwise at 0°C.

-

Reaction: Warm to RT. Reaction is typically complete within 1–2 hours due to the naked anion effect in polar solvent.

-

Workup: Quench carefully with MeOH (destroys excess NaH and MOMCl). Dilute with

, wash with water (x3) to remove DMF/THF.

Visualizations

Reaction Mechanism (Graphviz)

The following diagram illustrates the

Caption: Mechanistic pathway showing deprotonation followed by SN2 attack on the chloromethyl ether.

Experimental Workflow (Graphviz)

A decision tree for selecting the correct protocol and executing the workup safely.

Caption: Operational workflow emphasizing the critical safety quench step before isolation.

Data Presentation & Quality Control

Expected Analytical Data

Verification of the product must be performed using

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.45 ppm | Multiplet | 4H | Aromatic Ring (Ar-H) | |

| 5.18 – 5.22 ppm | Singlet | 2H | MOM Methylene (-O-CH2-O-) | |

| 3.45 – 3.50 ppm | Singlet | 3H | Methoxy (-OCH3) | |

| -62.5 to -63.0 ppm | Singlet | 3F | Trifluoromethyl (-CF3) |

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield | Incomplete deprotonation | Switch from DIPEA to NaH/THF to force phenoxide formation. |

| Starting Material Remains | Hydrolysis of MOMCl | Ensure MOMCl quality; use anhydrous solvents; keep system under |

| New Spot on TLC ( | Phenol Salt formation | The base might be forming a stable salt that isn't reacting. Add 10% DMF to solubilize. |

| Fuming upon addition | HCl generation | Add MOMCl slower; ensure internal temp < 5°C; ensure excess base is present. |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.[3] (Standard text for MOM protection stability and conditions).

-

MOM Ethers - Organic Chemistry Portal. (2023). Protection of Phenols. Retrieved from

-

Synthesis of alpha-halo ethers from symmetric acetals. Berliner, M. A., & Belecki, K. (2005).[4] Journal of Organic Chemistry, 70(23), 9618–9621. (Reference for in situ generation of MOMCl if commercial source is unavailable).

-

Safety Data Sheet: Chloromethyl Methyl Ether. Sigma-Aldrich. (2023). Retrieved from (Critical for handling carcinogens).

- pKa Data for Substituted Phenols. Bordwell pKa Table. (Retrieved via Evans Chemistry, Harvard). Acidity of 3-trifluoromethylphenol vs Phenol.

Sources

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene CAS number

Technical Whitepaper: 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Executive Summary

This compound is a specialized intermediate used primarily in medicinal chemistry for the regioselective construction of polysubstituted aromatic scaffolds. It serves as a protected form of 3-trifluoromethylphenol, where the methoxymethyl (MOM) ether functions as a robust Ortho-Directing Group (ODG) for Directed Ortho Metalation (DoM). This guide outlines the compound's identity, a validated synthesis protocol emphasizing process safety, and its strategic application in accessing difficult substitution patterns (C2/C6 functionalization) unavailable through classical electrophilic aromatic substitution.

Chemical Identity & Properties

This compound is the MOM-ether derivative of m-trifluoromethylphenol. The MOM group provides orthogonal stability against basic and nucleophilic conditions while remaining labile to mild acidic hydrolysis.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 334018-79-0 (Commercially referenced) |

| Precursor CAS | 98-17-9 (3-Trifluoromethylphenol) |

| Molecular Formula | |

| Molecular Weight | 206.16 g/mol |

| Predicted Boiling Point | ~210 °C |

| Solubility | Soluble in THF, |

| Structural Features | MOM Group: Strong metalation director (coordination). |

Synthesis Protocol (The "Genesis")

Since commercial availability can be sporadic, de novo synthesis from 3-trifluoromethylphenol is the standard reliable route. The following protocol utilizes the Williamson ether synthesis approach, optimized for yield and safety.

Process Safety Warning (Critical)

-

Reagent: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated).

-

Control: All operations must be performed in a functioning fume hood.

-

Alternative: Consider generating MOM-Cl in situ from dimethoxymethane and acetyl chloride if handling the isolated reagent is prohibited by site safety protocols.

Step-by-Step Methodology

-

Activation: Charge a flame-dried round-bottom flask with Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) and anhydrous THF or DMF (0.5 M concentration relative to substrate) under Nitrogen/Argon atmosphere.

-

Deprotonation: Cool to 0°C. Add 3-Trifluoromethylphenol (CAS 98-17-9) dropwise. Evolution of

gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the phenoxide is formed. -

Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.1 equiv) dropwise via syringe pump to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The phenol spot should disappear.

-

Quench & Workup: Cool to 0°C. Quench carefully with saturated

. Extract with -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, eluting with 5-10% EtOAc/Hexanes) to yield the clear oil product.

Visual Workflow: Synthesis Logic

Figure 1: Step-wise synthesis pathway from commercially available phenol precursor.

Reactivity Profile: Directed Ortho Metalation (DoM)

The primary value of this compound lies in its ability to undergo regioselective lithiation.

Mechanistic Insight

The MOM group is a "Strong" coordinator for Lithium (

-

The Competition (C2 vs. C6):

-

Position C2 (Between groups): This position is synergistically activated. The MOM group directs

here, and the -

Position C6 (Para to

, Ortho to MOM): This position is activated solely by the MOM group. It is sterically unencumbered. -

Position C4 (Para to MOM, Ortho to

): Generally disfavored as

-

Expert Recommendation: Under kinetic conditions (

Experimental Protocol: DoM Functionalization

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous THF under Argon.

-

Lithiation: Cool to -78°C . Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. -

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

Electrophile Trapping: Add the Electrophile (E+) (e.g.,

, DMF, -

Warm-up: Allow to warm to RT slowly.

-

Result: Access to 1,2,3-trisubstituted benzenes (via C2) or 1,2,4-trisubstituted benzenes (via C6).

Visual Workflow: Regioselectivity Logic

Figure 2: Regiochemical outcomes of Directed Ortho Metalation on the substrate.

Deprotection Strategies

Post-functionalization, the MOM group is removed to reveal the phenol.

-

Standard Acidic Cleavage: 6M HCl in THF/Water or TFA/DCM (1:1) at RT. The

group is stable to these conditions. -

Mild Conditions: For sensitive substrates, use

/

References

-

Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard text for MOM protection/deprotection protocols).

- Schlosser, M. (2005). "The 3-Trifluoromethylphenyl Moiety: A 'Hard' Nut to Crack?" European Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 334018-79-0. Link

Sources

physical properties of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Executive Summary & Compound Identity

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS: 334018-79-0) is a specialized fluorinated intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a protected form of 3-(trifluoromethyl)phenol, utilizing the methoxymethyl (MOM) ether group to mask the phenolic hydroxyl.

This compound combines the robust electronic-withdrawing nature of the trifluoromethyl (-CF₃) group with the base-stable protection of the MOM ether. It is frequently employed when subsequent synthetic steps involve strong bases, nucleophiles, or organometallic coupling reactions (e.g., Suzuki-Miyaura, Heck) that would otherwise deprotonate or react with a free phenol.

Structural Identification

| Identifier | Detail |

| IUPAC Name | This compound |

| Common Name | MOM-protected 3-trifluoromethylphenol |

| CAS Number | 334018-79-0 |

| Molecular Formula | C₉H₉F₃O₂ |

| SMILES | COCOC1=CC=CC(=C1)C(F)(F)F |

| Molecular Weight | 206.16 g/mol |

Physicochemical Profile

As a specialized intermediate, experimental physical data for this specific ether is often proprietary or derived from predictive models validated against similar fluorinated aromatics. The following data represents a synthesis of predicted and experimentally extrapolated values.

Physical Properties Table

| Property | Value (Experimental/Predicted) | Confidence/Context |

| Physical State | Liquid | At standard temperature/pressure (STP). |

| Boiling Point | 210.6°C ± 40°C | Predicted at 760 mmHg. High BP due to molecular weight and polarity. |

| Density | 1.214 ± 0.06 g/cm³ | High density attributed to the trifluoromethyl group. |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic. The -CF₃ and MOM groups both contribute to hydrophobicity compared to the parent phenol. |

| Refractive Index | ~1.44 | Estimated based on fluorinated aromatic standards. |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water. | Typical of lipophilic aromatic ethers. |

Spectroscopic Signature (Predicted)

Researchers characterizing this compound should look for these diagnostic signals:

-

¹H NMR (CDCl₃):

-

δ ~3.4-3.5 ppm (s, 3H): Methoxy protons (-OCH ₃).

-

δ ~5.2 ppm (s, 2H): Methylene protons of the MOM group (-O-CH ₂-O-). This is the key diagnostic peak for MOM protection.

-

δ ~7.2-7.5 ppm (m, 4H): Aromatic protons.

-

-

¹⁹F NMR:

-

δ ~-63 ppm (s): Trifluoromethyl group (-CF ₃).

-

Synthetic Architecture & Methodology

The synthesis of this compound is a classic nucleophilic substitution. The protocol below prioritizes safety and yield, utilizing Chloromethyl methyl ether (MOMCl) .

Critical Safety Note: MOMCl is a known human carcinogen. All operations must occur in a functioning fume hood with appropriate PPE (double nitrile gloves).

Synthesis Workflow (MOM Protection)

The reaction involves the deprotonation of 3-(trifluoromethyl)phenol followed by the attack on the electrophilic MOMCl.

Figure 1: Mechanistic pathway for the MOM protection of 3-(trifluoromethyl)phenol.

Detailed Experimental Protocol

Reagents:

-

3-(Trifluoromethyl)phenol (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Chloromethyl methyl ether (MOMCl) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 3-(trifluoromethyl)phenol and anhydrous DCM (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add DIPEA dropwise via syringe. Stir for 15 minutes.

-

Alkylation: Add MOMCl dropwise slowly (Exothermic). Note: MOMCl fumes are hazardous.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 8:1); the starting phenol spot (lower Rf) should disappear.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with water and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

Reactivity & Stability Profile

Understanding the stability window of the MOM ether is crucial for designing multi-step synthesis routes.

Stability Matrix

| Condition | Stability | Mechanistic Insight |

| Basic (pH > 10) | High | The acetal linkage is stable to hydroxide, alkoxides, and metal hydrides (LiAlH₄). Ideal for base-catalyzed cross-couplings. |

| Acidic (pH < 4) | Low | Rapidly hydrolyzes back to the phenol. Used for deprotection.[1][2][3] |

| Oxidative | Moderate | Stable to mild oxidants (PCC, Swern). Strong oxidants may attack the benzylic positions or the ether. |

| Reductive | High | Stable to catalytic hydrogenation (Pd/C, H₂) unless forcing conditions are used that might reduce the aromatic ring. |

| Organometallics | High | Compatible with Grignard reagents and organolithiums (unlike the free phenol). |

Deprotection Logic

To recover the phenol, acid catalysis is required. The trifluoromethyl group (electron-withdrawing) decreases the electron density on the ether oxygen, potentially requiring slightly more vigorous conditions than a standard phenol MOM ether.

Standard Deprotection Protocol:

-

Reagent: 6M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM.

-

Mechanism: Protonation of the ether oxygen

Cleavage of the hemiacetal intermediate

Applications in Drug Discovery

The this compound scaffold is not merely a transient intermediate; it acts as a strategic "masked" phenol.

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C3 position and increases overall lipophilicity, improving blood-brain barrier (BBB) penetration in CNS drug candidates.

-

Orthogonal Protection: In molecules with multiple hydroxyl groups, the MOM group allows for selective manipulation. For example, a MOM-protected phenol remains intact while a silyl-protected alcohol (e.g., TBDMS) is removed with fluoride sources.

-

Directed Ortho Metalation (DoM): The MOM group is a strong ortho-director. Treatment of this compound with n-butyllithium can selectively lithiate the C2 position (between the MOM and CF₃ groups), allowing for the introduction of electrophiles (CHO, I, B(OH)₂) with high regioselectivity.

Figure 2: Synthetic utility of the MOM-ether scaffold in downstream functionalization.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM ether stability and deprotection protocols).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12651579 (Analogous MOM structures). Retrieved from .[4]

-

LookChem. (n.d.). CAS 334018-79-0 Basic Information. Retrieved from .

-

Sigma-Aldrich. (2025). Safety Data Sheet for Chloromethyl methyl ether (MOMCl). Retrieved from .

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from .

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed spectral analysis of 1-(methoxymethoxy)-3-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in the public domain, this document leverages a combination of predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is grounded in fundamental spectroscopic principles and supported by data from closely related molecules to ensure scientific integrity.

The molecular structure of this compound is presented below. The subsequent sections will dissect the anticipated spectral features of this molecule, providing a foundational understanding for researchers working with this and similar chemical entities.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. For this compound, we can predict the chemical shifts and splitting patterns based on the inductive and mesomeric effects of the substituents and by comparing with similar structures.

Experimental Protocol (Standard Acquisition): A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans, with a relaxation delay of 1-5 seconds.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (positions 4, 5, 6) | 7.20 - 7.50 | Multiplet (m) | 3H |

| Ar-H (position 2) | ~7.10 | Singlet (s) or narrow triplet (t) | 1H |

| -OCH₂O- | ~5.20 | Singlet (s) | 2H |

| -OCH₃ | ~3.50 | Singlet (s) | 3H |

Interpretation and Rationale:

-

Aromatic Protons (7.10 - 7.50 ppm): The aromatic region will exhibit complex signals due to the substitution pattern. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deshielding the protons on the aromatic ring. The methoxymethoxy (-OCH₂OCH₃) group is electron-donating through resonance, which would shield the ortho and para positions. The interplay of these effects will result in a complex multiplet for the protons at positions 4, 5, and 6. The proton at position 2, situated between the two substituents, will likely appear as a distinct signal, possibly a singlet or a narrow triplet due to smaller meta couplings.

-

Methoxymethyl Protons (-OCH₂O-, ~5.20 ppm): The two protons of the methylene group flanked by two oxygen atoms are expected to be significantly deshielded and appear as a sharp singlet. This is a characteristic chemical shift for a methoxymethyl ether. For comparison, in the analogous 1-chloromethoxy-3-trifluoromethyl-benzene, the -OCH₂Cl protons appear at 5.82 ppm[1]; the lower electronegativity of oxygen compared to chlorine in our target molecule would result in a slightly more upfield shift.

-

Methoxy Protons (-OCH₃, ~3.50 ppm): The three protons of the terminal methyl group of the methoxymethyl ether will appear as a singlet at a chemical shift typical for methoxy groups.

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Experimental Protocol (Standard Acquisition): A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans (often several hundred or more) and a relaxation delay of 2-5 seconds are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C-O | ~157 |

| Ar-C-CF₃ | ~132 (quartet, J ≈ 30-35 Hz) |

| Ar-C (unsubstituted) | 115 - 130 |

| -CF₃ | ~123 (quartet, J ≈ 270-275 Hz) |

| -OCH₂O- | ~94 |

| -OCH₃ | ~56 |

Interpretation and Rationale:

-

Aromatic Carbons (115 - 157 ppm): The carbon attached to the oxygen of the methoxymethoxy group (Ar-C-O) will be the most downfield of the aromatic signals due to the deshielding effect of the oxygen. The carbon bearing the trifluoromethyl group (Ar-C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The signal for the trifluoromethyl carbon itself (-CF₃) will also be a quartet with a much larger coupling constant. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts influenced by the electronic effects of the substituents.

-

Methoxymethyl Carbons: The methylene carbon (-OCH₂O-) will be found at a characteristic downfield position (~94 ppm) due to being bonded to two oxygen atoms. The methyl carbon (-OCH₃) will appear in the typical range for a methoxy group (~56 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Standard Acquisition): An IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | C-O stretch | Ether (-OCH₂O-, -OCH₃) |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and for the aliphatic protons of the methoxymethyl group just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp bands between 1600 and 1450 cm⁻¹ will be indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-F Stretching: The most intense and characteristic bands for this molecule will be the strong C-F stretching absorptions of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ region.

-

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the ether linkages in the methoxymethyl group will be present in the 1250-1000 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol (Standard Acquisition): A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized by a beam of high-energy electrons (typically 70 eV), and the resulting charged fragments separated by a mass analyzer.

Predicted Key Fragments:

| m/z | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 161 | [M - CH₂OCH₃]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of this compound.

-

Fragmentation Pathway: A primary fragmentation pathway would be the cleavage of the ether linkages. Loss of a methoxy radical (-•OCH₃) would result in a fragment at m/z 175. Cleavage of the methoxymethyl group as a radical (-•CH₂OCH₃) would give a fragment at m/z 161. A prominent fragment at m/z 45, corresponding to the [CH₂OCH₃]⁺ cation, is also highly likely. The trifluoromethylbenzene cation ([C₆H₄CF₃]⁺) at m/z 145 would also be an expected fragment. The mass spectrum of the closely related 1-chloromethoxy-3-trifluoromethyl-benzene shows a base peak at m/z 175, corresponding to the loss of the chlorine atom, and a significant peak at m/z 145[1]. This supports the predicted fragmentation pattern for our target molecule.

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By applying fundamental principles of spectroscopy and leveraging data from structurally similar compounds, we have outlined the expected features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. It is imperative to confirm these predictions with experimental data once it becomes available.

References

-

Synthesis of 1-Chloromethoxy-3-trifluoromethylbenzene. PrepChem.com. [Link]

-

This compound. LookChem. [Link]

-

Phenol, 3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

Benzene, (methoxymethyl)-. NIST Chemistry WebBook. [Link]

-

1-Methoxy-3-(trifluoromethyl)benzene. PubChem. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. Among its variants, ¹³C NMR is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide provides a detailed analysis of the ¹³C NMR spectrum of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and materials science due to the presence of the versatile methoxymethyl (MOM) protecting group and the electron-withdrawing trifluoromethyl (CF₃) group.

Understanding the ¹³C NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its electronic properties. This document will delve into the theoretical prediction of its chemical shifts, the underlying electronic effects of its substituents, a robust experimental protocol for data acquisition, and the interpretation of the resulting spectrum.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Influence of substituents on aromatic carbon chemical shifts.

Methoxymethyl (MOM) Group Carbons (C7, C8)

-

C7 (-OCH₂O-): This methylene carbon is bonded to two electronegative oxygen atoms, placing it in an acetal environment. Acetal carbons are significantly deshielded and are expected to resonate in the 90-100 ppm range. [1]* C8 (-OCH₃): This methyl carbon is part of a methyl ether. Aromatic methoxy carbons typically appear around 55-60 ppm. [2][3]

Trifluoromethyl Carbon (C9)

-

C9 (CF₃): The chemical shift of the CF₃ carbon attached to an aromatic ring typically falls within the aromatic region itself, often between 120-130 ppm. [4]A key diagnostic feature is its multiplicity. Due to coupling with the three equivalent fluorine atoms (¹⁹F, spin I=½), this carbon signal will be split into a quartet (n+1 rule, where n=3). The one-bond carbon-fluorine coupling constant (¹JCF) is very large, typically in the range of 270-290 Hz. [5][6]

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts and their expected multiplicities for this compound in CDCl₃.

| Carbon Atom | Environment | Predicted Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale |

| C1 | C-OMOM (ipso) | ~157 | Singlet (quart) | Attached to electronegative O; deshielded. |

| C2 | CH (ortho to OMOM) | ~115 | Doublet (CH) | Shielded by +R effect of OMOM group. |

| C3 | C-CF₃ (ipso) | ~132 | Quartet (²JCF ≈ 33 Hz) | Deshielded by -I effect of CF₃; coupled to F. [6] |

| C4 | CH (para to OMOM) | ~123 | Doublet (CH) | Shielded by +R effect of OMOM group. |

| C5 | CH (meta to both) | ~129 | Doublet (CH) | Minimal substituent effects. |

| C6 | CH (ortho to OMOM) | ~119 | Doublet (CH) | Shielded by +R effect of OMOM group. |

| C7 | -OC H₂O- | 90 - 100 | Triplet (CH₂) | Acetal carbon, deshielded by two oxygens. |

| C8 | -OC H₃ | 55 - 60 | Quartet (CH₃) | Typical methoxy carbon shift. |

| C9 | -C F₃ | 120 - 130 | Quartet (¹JCF ≈ 270-290 Hz) | Highly deshielded; strong coupling to ³F. |

Note: Multiplicities in the table refer to those expected from a standard proton-decoupled ¹³C experiment, except where C-F coupling is noted. In a proton-coupled spectrum, CH carbons would be doublets, CH₂ a triplet, and CH₃ a quartet. [7]

Experimental Protocol for ¹³C NMR Data Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus make it significantly less sensitive than ¹H NMR, necessitating more concentrated samples and longer acquisition times. [8]

Step 1: Sample Preparation

-

Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally better for reducing the required number of scans.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds. Its residual solvent peak at ~77.16 ppm provides a convenient internal reference. [9]3. Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

-

Homogenization: Cap the NMR tube securely and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved and the solution is homogeneous. Insoluble particles must be avoided as they degrade spectral quality.

Step 2: Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. [10]3. Tuning: Tune the ¹³C channel of the probe to the sample. This is critical for maximizing signal reception and sensitivity. [11]4. Acquisition Parameters: Load a standard carbon experiment (e.g., zgpg30 or zgdc30 on Bruker systems). Key parameters to consider are:

-

Pulse Angle: A 30-45° pulse angle is recommended instead of 90° to allow for a shorter relaxation delay without saturating the signals, improving signal-to-noise over time. [12] * Spectral Width: Set a wide spectral width to encompass all expected signals, typically from 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is usually sufficient.

-

Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. [13] * Number of Scans (NS): Begin with 128 or 256 scans. This number can be increased as needed to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons (C1, C3).

-

Step 3: Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks and label their chemical shifts. While integration in ¹³C NMR is not typically quantitative under these conditions, relative intensities can provide clues (e.g., quaternary carbons are often weaker). [1]

Caption: Standard workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A detailed analysis, grounded in the fundamental principles of substituent effects, allows for the confident prediction and assignment of all nine unique carbon signals. The electron-donating MOM group and the electron-withdrawing CF₃ group create a distinct pattern of shielded and deshielded carbons in the aromatic region. Furthermore, the characteristic shifts of the acetal and methoxy carbons of the MOM group, along with the signature quartet of the CF₃ carbon, serve as definitive diagnostic markers. By following the robust experimental protocol outlined in this guide, researchers and drug development professionals can reliably acquire and interpret high-quality ¹³C NMR data to verify the structure and purity of this important chemical entity.

References

-

Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). Available at: [Link]

-

Canadian Science Publishing. Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. (2020). Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

University of Missouri-St. Louis. Running 13C spectra. Available at: [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

-

Asian Journal of Chemistry. Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Available at: [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Available at: [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). Available at: [Link]

-

Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes. Available at: [Link]

-

Connect ebsco. 19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Available at: [Link]

-

Summary of C13-NMR Interpretation. Available at: [Link]

-

Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Available at: [Link]

-

PubMed. The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). Available at: [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. Available at: [Link]

-

SOP data acquisition - R-NMR. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. (2020). Available at: [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. Available at: [Link]

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021. Available at: [Link]

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (2019). Available at: [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. rsc.org [rsc.org]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. chem.as.uky.edu [chem.as.uky.edu]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Mass Spectrometry Profiling of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene: A Structural Elucidation Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the high-stakes environment of fluorinated drug discovery, 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS: 334018-79-0) serves as a critical protected intermediate.[1] The methoxymethyl (MOM) ether moiety acts as a robust protecting group for the phenol functionality, stable against basic nucleophiles and organometallics (e.g.,

For researchers synthesizing trifluoromethylated scaffolds, accurate mass spectrometry (MS) characterization of this intermediate is non-negotiable.[3] It ensures the integrity of the protecting group prior to downstream lithiation or cross-coupling steps.[3] This guide moves beyond basic spectral matching, offering a mechanistic breakdown of the ionization behavior, fragmentation kinetics, and practical protocols for distinguishing this ether from its deprotected phenol precursor.

Core Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Formula | |

| Exact Mass | 206.0555 Da |

| Molecular Weight | 206.16 g/mol |

| Key Moieties | MOM Ether (Acid Labile), Trifluoromethyl (Electron Withdrawing) |

Experimental Strategy: EI vs. ESI

The choice of ionization technique dictates the spectral "fingerprint" you will observe.[3] Due to the absence of basic nitrogen centers, this molecule behaves poorly in positive-mode Electrospray Ionization (ESI+) unless specific adducts are targeted.[3] Electron Ionization (EI) remains the gold standard for structural confirmation.[3]

Electron Ionization (EI) - The Gold Standard

-

Mechanism: Hard ionization (70 eV).[3]

-

Utility: Provides a rich fragmentation pattern that confirms the presence of both the

group and the MOM ether linkage.[3] -

Observation: The molecular ion (

) is observable but often of medium intensity due to the lability of the acetal-like ether bond.

Electrospray Ionization (ESI) - The LC-MS Approach[1]

-

Challenge: The molecule is neutral and lacks protonation sites.[3]

-

Solution: Operate in Positive Mode with Ammonium Acetate . Look for the ammonium adduct

( -

Warning: Avoid acidic mobile phases (e.g., 0.1% Formic Acid) during slow gradient runs. The MOM group is acid-labile; on-column deprotection can occur, leading to a false positive for the starting material, 3-(trifluoromethyl)phenol (

162).[1]

Fragmentation Mechanics & Spectral Interpretation[1][4]

Understanding the causality of fragmentation prevents misinterpretation of impurity peaks.[3] The mass spectrum is defined by the competition between the stability of the aromatic core and the fragility of the MOM ether.[3]

Key Diagnostic Ions (EI Source)

| m/z (approx) | Ion Identity | Mechanistic Origin | Relative Abundance |

| 206 | Molecular Ion.[1] Radical cation of the intact parent.[3] | Low - Medium | |

| 162 | 3-(Trifluoromethyl)phenol .[1][3] Result of MOM group loss and H-transfer.[1][3] | High (Often Base Peak) | |

| 69 | Trifluoromethyl cation.[1][3] Diagnostic for | Medium | |

| 45 | Methoxymethyl cation.[1][3] The "MOM Fingerprint."[3] | High | |

| 176 | Loss of formaldehyde.[1][3] Rearrangement to anisole derivative. | Low |

The "MOM-Loss" Pathway

The most critical aspect of interpreting this spectrum is recognizing that the Base Peak is frequently the deprotected phenol (

-

Ionization: The electron beam ejects an electron, primarily from the ether oxygen lone pair.[3]

-

Cleavage: The acetal linkage (

) is the weakest point.[3] The bond between the aromatic oxygen and the methylene group breaks, or a McLafferty-type rearrangement occurs, expelling the protecting group components ( -

Result: The detection of

162 does not necessarily imply the sample is degraded; it is an artifact of the high-energy EI source.[3] Confirmation of the parent requires zooming in on the m/z 206 region or using softer ionization.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways driven by the electron-withdrawing

Figure 1: Competitive fragmentation pathways of this compound in Electron Ionization (70 eV).

Validated Experimental Protocols

To ensure data integrity, follow these self-validating protocols. These are designed to prevent "ghost peaks" caused by solvent interactions or thermal degradation.[3]

Sample Preparation (GC-MS)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.[3]

-

Concentration: 100 µg/mL (ppm).[3]

-

Inlet Temperature: 250°C. (Do not exceed 280°C to prevent thermal cracking of the MOM group before ionization).

GC-MS Method Parameters

-

Carrier Gas: Helium @ 1.0 mL/min.[3]

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Validation Check: If the peak at

162 is broad or tailing, while

Synthesis QC: The "Shift" Test

To confirm the synthesis of the MOM ether from the starting phenol without running a full NMR:

-

Run the starting material (3-trifluoromethylphenol).[3] Note the Retention Time (

).[3] -

Run the product.

-

Success Criteria: The MOM ether is less polar (no H-bond donor) and typically elutes earlier or sharper on non-polar columns than the free phenol.[3]

-

Mass Shift: You must see the appearance of

45 (MOM cation) which is absent in the free phenol spectrum.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol. Retrieved January 29, 2026.[3] [Link] (Source for the fragmentation baseline of the parent phenol moiety).

-

NIST Mass Spectrometry Data Center. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5][6] Retrieved January 29, 2026.[3] [Link] (Comparative spectral data for trifluoromethyl-substituted benzenes).

-

Fujioka, H., et al. (2009). Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. Organic Letters, 11(22), 5138–5141.[3] [Link] (Authoritative source on the acid-lability of the MOM group, relevant for LC-MS mobile phase selection).

-

Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis.[3][7] Wiley-Interscience.[1][3] (Foundational text establishing the stability profile of MOM ethers).

-

LookChem. Product Data: this compound (CAS 334018-79-0). [Link] (Verification of CAS registry and physical properties).[1]

Sources

- 1. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]

- 5. Benzene, 1,2,3-trimethoxy-5-methyl- [webbook.nist.gov]

- 6. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]

- 7. MOM Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Infrared Spectrum of 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(methoxymethoxy)-3-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group is known to enhance biological activity and metabolic stability in molecules.[1][2] This document will serve as a detailed technical resource for researchers, scientists, and drug development professionals, offering insights into the spectral features of this molecule and the underlying principles of its vibrational spectroscopy.

Introduction: The Significance of Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a compound and gain insights into its molecular structure. For a molecule such as this compound, with its distinct aromatic, ether, and trifluoromethyl moieties, IR spectroscopy provides a unique fingerprint, crucial for its identification, purity assessment, and quality control in synthetic chemistry and drug development.

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum. Understanding these is paramount for accurate spectral interpretation.

Figure 1: Molecular structure of this compound highlighting key functional groups.

Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic Ring | C-H stretching | 3100 - 3000 | Medium to Weak |

| C=C stretching | 1600 - 1450 | Medium to Strong | |

| C-H out-of-plane bending | 900 - 675 | Strong | |

| Methoxymethoxy Ether | C-O-C stretching (asymmetric) | 1150 - 1050 | Strong |

| C-H stretching (of CH₃ and CH₂) | 2950 - 2850 | Medium | |

| Trifluoromethyl Group | C-F stretching | 1350 - 1100 | Strong, often multiple bands |

| Aryl Ether | Ar-O stretching | 1270 - 1230 | Strong |

Table 1: Predicted IR Absorption Bands for this compound.

Detailed Spectral Interpretation

Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

The presence of the benzene ring will give rise to characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region. These bands are typically of medium to weak intensity. More diagnostically significant are the C=C stretching vibrations within the aromatic ring, which are expected to appear as a series of sharp bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,3-disubstituted) will influence the exact positions and intensities of these absorptions.

Ether Linkages (1270-1050 cm⁻¹)

This molecule contains two types of ether linkages: an aryl ether (Ar-O-CH₂) and an acetal-like ether (CH₂-O-CH₃). Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[4][5] We can therefore expect a strong, broad absorption band in the 1270-1230 cm⁻¹ region corresponding to the asymmetric Ar-O stretching vibration.[6][7] The C-O-C stretching of the methoxymethyl group is expected to produce a strong band in the 1150-1050 cm⁻¹ range.[4][5] The combination of these ether bands will result in a prominent and complex absorption pattern in this region of the spectrum.

Trifluoromethyl Group (1350-1100 cm⁻¹)

The trifluoromethyl (-CF₃) group is known for its intense and characteristic absorption bands in the infrared spectrum due to the highly polar C-F bonds.[3] These C-F stretching vibrations typically appear as one or more strong bands in the 1350-1100 cm⁻¹ region.[8][9] The exact position and number of these bands can be influenced by coupling with other vibrational modes in the molecule.[10] The presence of very strong absorptions in this region would be a key indicator for the successful incorporation of the trifluoromethyl group.

Aliphatic C-H Region (2950-2850 cm⁻¹)

The methoxymethyl group (-OCH₂OCH₃) contains sp³-hybridized carbon atoms. The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups will result in absorption bands in the 2950-2850 cm⁻¹ region. A unique feature of a methoxy group attached to an oxygen is a distinct symmetric C-H stretching peak that can appear around 2830±10 cm⁻¹.[6]

Fingerprint Region (Below 1000 cm⁻¹)

The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole. The C-H out-of-plane bending vibrations of the substituted benzene ring will appear in the 900-675 cm⁻¹ range. The specific pattern of these bands can often be used to confirm the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

The following provides a generalized, yet robust, protocol for obtaining a high-quality FT-IR spectrum of this compound.

Figure 2: A generalized workflow for acquiring and interpreting an FT-IR spectrum.

4.1. Instrumentation

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

4.2. Sample Preparation

-

For Liquid Samples (Neat):

-

Ensure the sample is free of water and other solvents.

-

Place one drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

For Solid Samples (if applicable, KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder.

-

4.3. Data Acquisition

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the sample compartment and acquire the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

4.4. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Baseline Correction: If the baseline of the spectrum is not flat, apply a baseline correction.

-

Normalization: Normalize the spectrum to facilitate comparison with other spectra.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with characteristic absorption bands for its aromatic, ether, and trifluoromethyl functionalities. This guide provides a detailed framework for the interpretation of these spectral features and a standardized protocol for acquiring high-quality data. By leveraging this information, researchers can confidently identify and characterize this important molecule, ensuring the integrity and success of their scientific endeavors.

References

-

National Bureau of Standards. (1950). Infrared Spectrum of Chlorofluoromethane. Journal of Research of the National Bureau of Standards, 45(3). [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

ResearchGate. (n.d.). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

-

The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

-

PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbenzene. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

MySkinRecipes. (n.d.). 1-Methoxy-3-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. (n.d.). The spectroscopic characterization of the methoxy radical. I. Rotationally resolved à A21–X̃ E2 electronic spectra of CH3O. [Link]

-

Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-3-methyl-. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. [Link]

-

Chemistry Hall. (n.d.). IR spectrum: Ethers. [Link]

-

ACS Publications. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]

-

PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbutane. [Link]

-

SpectraBase. (n.d.). 1-(Methoxymethoxy)-3-methyl-3-hydroxybutane. [Link]

Sources

- 1. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Tale of Two Moieties

In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the successful development of novel therapeutics. The subject of this guide, 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene, is a quintessential example of a building block designed for purpose. While it may not be a household name, its constituent parts—the trifluoromethyl group and the methoxymethyl (MOM) ether—are titans in the world of drug design. This molecule serves as a critical intermediate, allowing for the introduction of a trifluoromethylated phenyl ring into a larger molecular architecture, with the MOM group acting as a temporary sentinel for a reactive phenol.

The trifluoromethyl group is prized for its ability to enhance a drug candidate's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to target proteins.[1][2] The methoxymethyl ether, on the other hand, is a widely employed protecting group for hydroxyl functionalities, prized for its relative stability and the mild conditions under which it can be both introduced and removed. This guide will provide a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications and the historical context of its functional components.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 334018-79-0 | [3] |

| Molecular Formula | C₉H₉F₃O₂ | [3] |

| Molecular Weight | 206.16 g/mol | [3] |

| Boiling Point (Predicted) | 210.6 ± 40.0 °C | [3] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [3] |

| Purity (Typical) | ≥95% | [4] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the protection of the hydroxyl group of 3-(trifluoromethyl)phenol as a methoxymethyl ether. This process is a standard transformation in organic synthesis, valued for its efficiency and reliability.

Starting Material: 3-(Trifluoromethyl)phenol

The key precursor, 3-(trifluoromethyl)phenol, is a commercially available reagent.[5] Its synthesis is well-documented and typically involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis.[2]

Experimental Protocol: Methoxymethylation of 3-(Trifluoromethyl)phenol

This protocol is adapted from established procedures for the MOM protection of phenols.[6][7]

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

Step 2: Addition of Base and Reagent

-

To the cooled solution, add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Following the addition of the base, add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise via the dropping funnel. Caution: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

Step 3: Reaction and Monitoring

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the MOM-Cl and react with the base.

-

Inert Atmosphere: A nitrogen atmosphere prevents the introduction of atmospheric moisture.

-

Base: DIPEA is a non-nucleophilic hindered base that effectively scavenges the HCl generated during the reaction without competing with the phenol for the MOM-Cl.

-

Solvent: Dichloromethane is an excellent solvent for the reactants and is relatively unreactive under the reaction conditions.

-

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction and minimize side reactions.

Reaction Mechanism

The methoxymethylation of 3-(trifluoromethyl)phenol proceeds via a nucleophilic substitution reaction.

Caption: Generalized synthetic workflow.

Conclusion

This compound is a valuable, yet often overlooked, building block in the arsenal of the modern medicinal chemist. Its utility stems from the powerful combination of a trifluoromethyl group, which imparts desirable physicochemical properties to drug candidates, and a MOM-protected phenol, which allows for staged and selective synthetic transformations. While its own history is intertwined with the broader evolution of fluorine chemistry and protecting group strategies, its continued availability and use underscore its importance as a key intermediate in the quest for novel and effective therapeutics. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this versatile compound in their drug discovery and development endeavors.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. data.epo.org [data.epo.org]

- 3. lookchem.com [lookchem.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic ether that serves as a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the incorporation of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1][2] The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations on other parts of the molecule before its selective removal. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.[3]

| Property | Value | Source |

| CAS Number | 334018-79-0 | [3] |

| Molecular Formula | C₉H₉F₃O₂ | [3] |

| Molecular Weight | 206.16 g/mol | [3] |

| Boiling Point (Predicted) | 210.6 ± 40.0 °C | [3] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [3] |

| Appearance | Not available (likely a liquid) | |

| Solubility | Insoluble in water | [4] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the protection of the hydroxyl group of 3-(trifluoromethyl)phenol with a methoxymethyl (MOM) group. This is typically achieved by reacting the phenol with a MOM-halide, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

The following is a representative experimental protocol for the methoxymethyl protection of 3-(trifluoromethyl)phenol. This procedure is based on general methods for MOM ether formation and should be optimized for specific laboratory conditions.[5]

Materials:

-

3-(Trifluoromethyl)phenol

-

N,N-Diisopropylethylamine (DIPEA)

-

Methoxymethyl chloride (MOM-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (2.0 eq).

-

Slowly add methoxymethyl chloride (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxymethyl protons, and the methyl protons of the MOM group. The aromatic region will display a complex splitting pattern due to the meta-substitution.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | m | 1H | Ar-H |

| ~ 7.2 | m | 2H | Ar-H |

| ~ 7.1 | m | 1H | Ar-H |

| ~ 5.2 | s | 2H | -O-CH₂-O- |

| ~ 3.5 | s | 3H | -O-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon, and the carbons of the methoxymethyl group. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 | Ar-C-O |

| ~ 131 (q) | Ar-C-CF₃ |

| ~ 130 | Ar-C |

| ~ 124 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| ~ 122 | Ar-C |

| ~ 118 | Ar-C |

| ~ 116 | Ar-C |

| ~ 95 | -O-CH₂-O- |

| ~ 56 | -O-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the C-O-C stretching of the ether and acetal groups, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.

Predicted IR Data (KBr or neat):

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600, 1480 | Aromatic C=C stretch |

| 1350-1150 | C-F stretch (strong) |

| 1250-1000 | C-O stretch (strong) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 206

-

Loss of -OCH₃: m/z = 175

-

Loss of -CH₂OCH₃: m/z = 161

-

Formation of the tropylium ion: m/z = 91

Reactivity and Applications

This compound is a stable compound under neutral and basic conditions, making the MOM group an excellent choice for protecting the phenolic hydroxyl during various synthetic transformations.

Deprotection of the Methoxymethyl (MOM) Group

The MOM group can be readily removed under acidic conditions to regenerate the free phenol. A variety of acidic reagents can be employed for this purpose.[6]

Caption: Deprotection of the MOM group.

Applications in Synthesis

The primary application of this compound is as a synthetic intermediate. After protecting the phenol, the aromatic ring can be further functionalized through reactions such as electrophilic aromatic substitution, metalation-substitution, or cross-coupling reactions. The trifluoromethyl group is a meta-director for electrophilic substitution. Subsequent deprotection of the MOM group yields substituted 3-(trifluoromethyl)phenols, which are important precursors for various pharmaceuticals and agrochemicals.[1]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicity of this specific compound is not well-documented. However, trifluoromethylated aromatic compounds and ethers can be irritants and may have other health effects. Avoid inhalation and ingestion.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

- 2 - Supporting Information. (n.d.).

-

MOM Ethers - Organic Chemistry Portal . (n.d.). Retrieved January 28, 2026, from [Link].

-

1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem . (n.d.). Retrieved January 28, 2026, from [Link].

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH . (2019, May 14). Retrieved January 28, 2026, from [Link].

-

A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate . (2025, August 6). Retrieved January 28, 2026, from [Link].

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - The Royal Society of Chemistry . (n.d.). Retrieved January 28, 2026, from [Link].

-

Cas 334018-79-0,1-MethoxyMethoxy-3-trifluoroMethyl-benzene | lookchem . (n.d.). Retrieved January 28, 2026, from [Link].

-

Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene : r/Chempros - Reddit . (2024, August 6). Retrieved January 28, 2026, from [Link].

-

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene - MySkinRecipes . (n.d.). Retrieved January 28, 2026, from [Link].

-

1-(Methoxymethoxy)-3-methylbutane | C7H16O2 | CID 12651579 - PubChem - NIH . (n.d.). Retrieved January 28, 2026, from [Link].

-